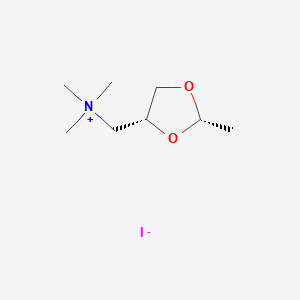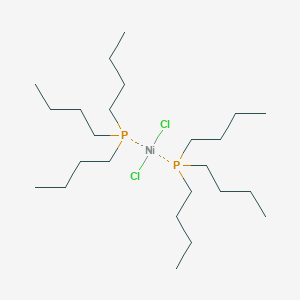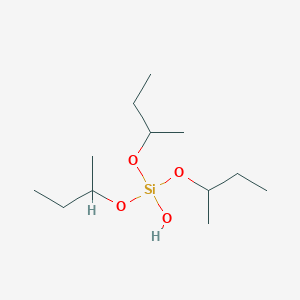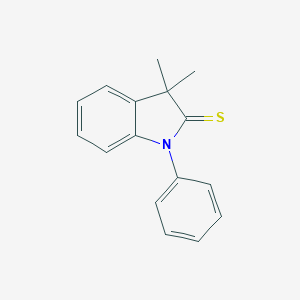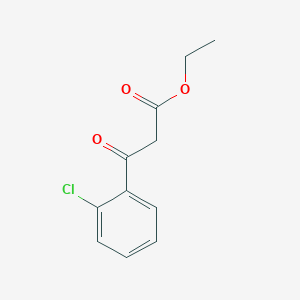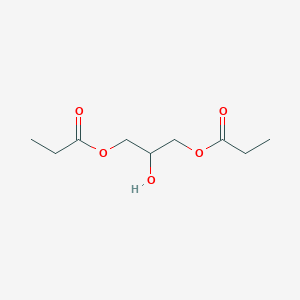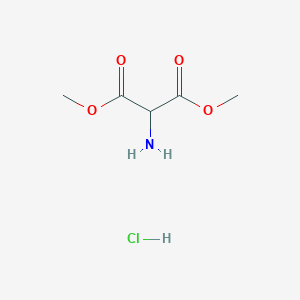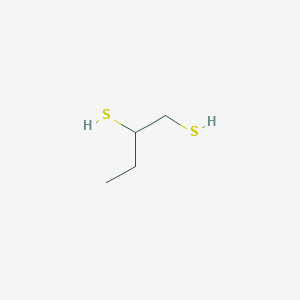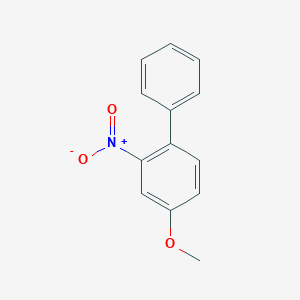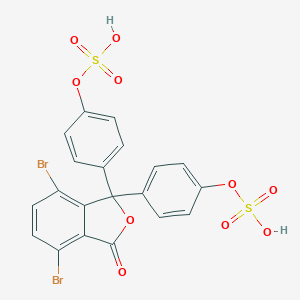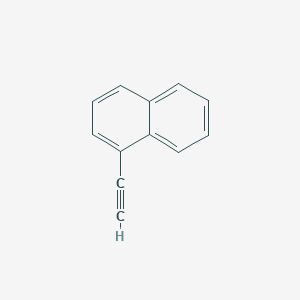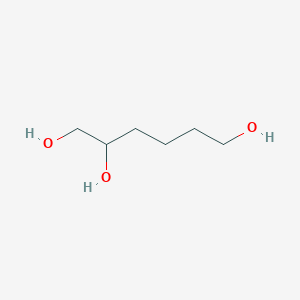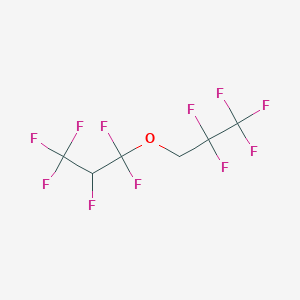![molecular formula C13H10O3 B095139 5,9-Dimethyl-furo[3,2-g]chromen-7-one CAS No. 15912-90-0](/img/structure/B95139.png)
5,9-Dimethyl-furo[3,2-g]chromen-7-one
Übersicht
Beschreibung
5,9-Dimethyl-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring furanocoumarin compound found in various plant species. It has been used in traditional medicine for the treatment of skin disorders and as a photosensitizer in phototherapy. Psoralen has also gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,9-Dimethyl-furo[3,2-g]chromen-7-one is mainly based on its ability to intercalate with DNA and form photoadducts upon exposure to UV radiation. These photoadducts can induce DNA damage and interfere with DNA replication and transcription, leading to cell death. Psoralen has also been shown to modulate various signaling pathways involved in cell growth and apoptosis.
Biochemische Und Physiologische Effekte
Psoralen has been reported to have various biochemical and physiological effects on different cell types. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses. Psoralen has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Psoralen has several advantages as a research tool, including its ability to intercalate with DNA and form photoadducts, its potential as a photosensitizer in photodynamic therapy, and its antimicrobial and immunomodulatory properties. However, 5,9-Dimethyl-furo[3,2-g]chromen-7-one also has limitations, including its potential toxicity and the need for UV radiation to activate its photoadduct formation.
Zukünftige Richtungen
There are several potential future directions for 5,9-Dimethyl-furo[3,2-g]chromen-7-one research, including its use as a photosensitizer in cancer therapy, its application in agriculture as a natural pesticide, and its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Further studies are needed to explore the full potential of 5,9-Dimethyl-furo[3,2-g]chromen-7-one and its derivatives in various fields.
Synthesemethoden
Psoralen can be synthesized from various plant sources or by chemical synthesis. The most common method of chemical synthesis involves the condensation of umbelliferone with acetaldehyde in the presence of acid catalysts. The resulting product is then oxidized to form 5,9-Dimethyl-furo[3,2-g]chromen-7-one.
Wissenschaftliche Forschungsanwendungen
Psoralen has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. It has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Psoralen has also been used as a photosensitizer in photodynamic therapy for the treatment of skin disorders and certain types of cancer.
Eigenschaften
IUPAC Name |
5,9-dimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-8(2)12-9(3-4-15-12)6-10(7)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPOISSVAJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=COC3=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166593 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dimethyl-furo[3,2-g]chromen-7-one | |
CAS RN |
15912-90-0 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



